molecular formula C9H11N3O3 B1451801 N-methyl-4-(methylamino)-3-nitrobenzamide CAS No. 41263-72-3

N-methyl-4-(methylamino)-3-nitrobenzamide

Cat. No. B1451801
CAS RN: 41263-72-3
M. Wt: 209.2 g/mol
InChI Key: FDPTYFWGUOZYDO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-methyl-4-(methylamino)-3-nitrobenzamide” are not well-documented in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific information about the physical and chemical properties of “N-methyl-4-(methylamino)-3-nitrobenzamide” is not available in the literature .

Scientific Research Applications

Synthesis Methods

Several research studies have explored the synthesis and derivatization of compounds similar to N-methyl-4-(methylamino)-3-nitrobenzamide, revealing the potential for various scientific applications:

  • A convenient synthesis method for 4-amino-2-fluoro-N-methyl-benzamide was described, involving oxidation, chlorination, amination, and hydrogenation steps, demonstrating the chemical versatility of similar nitrobenzamide compounds (Xu, Xu, & Zhu, 2013).
  • The study on 4-Substituted 5-nitroisoquinolin-1-ones explored the synthesis of close analogues to N-methyl-4-(methylamino)-3-nitrobenzamide, indicating their relevance in medicinal chemistry, specifically as inhibitors of PARP-1 activity (Dhami, Mahon, Lloyd, & Threadgill, 2009).

Biological and Chemical Applications

Various studies have highlighted the biological and chemical applications of compounds structurally similar to N-methyl-4-(methylamino)-3-nitrobenzamide:

  • A series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides with antiarrhythmic activity were synthesized, emphasizing the pharmaceutical potential of such compounds (Likhosherstov et al., 2014).
  • Novel nitrobenzamide derivatives displayed considerable in vitro antitubercular activity, showcasing the therapeutic applications of these compounds (Wang et al., 2019).
  • The fluorescence emissions of positional isomers of N-(methylthiazol-2-yl)-nitrobenzamide were selectively reduced upon interaction with metal ions, indicating the potential for these compounds in the detection and differentiation of metal ions (Phukan, Goswami, & Baruah, 2015).

properties

IUPAC Name

N-methyl-4-(methylamino)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-10-7-4-3-6(9(13)11-2)5-8(7)12(14)15/h3-5,10H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPTYFWGUOZYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(methylamino)-3-nitrobenzamide

CAS RN

41263-72-3
Record name N-Methyl-4-(methylamino)-3-nitrobenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXS57DM8G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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